Jak2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

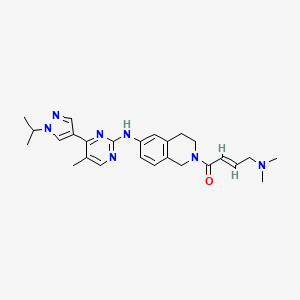

(E)-4-(dimethylamino)-1-[6-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N7O/c1-18(2)33-17-22(15-28-33)25-19(3)14-27-26(30-25)29-23-9-8-21-16-32(12-10-20(21)13-23)24(34)7-6-11-31(4)5/h6-9,13-15,17-18H,10-12,16H2,1-5H3,(H,27,29,30)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURRDPSGERGIIM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)C=CCN(C)C)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)/C=C/CN(C)C)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Jak2-IN-7: A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Jak2-IN-7, a potent and selective inhibitor of Janus kinase 2 (JAK2). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this novel therapeutic agent.

Introduction to Jak2 and its Role in Disease

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] These signaling pathways are essential for a multitude of cellular processes, including hematopoiesis, immune regulation, cell proliferation, and differentiation.[2] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by the binding of ligands to their cognate receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of target genes.[1]

Dysregulation of the JAK2 signaling pathway, often driven by mutations such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2] This has established JAK2 as a key therapeutic target for the development of small molecule inhibitors.

Discovery of this compound (Compound 13ac)

This compound, also referred to as compound 13ac in the primary literature, was identified as a highly potent and selective inhibitor of JAK2. Its discovery was the result of a focused drug discovery program aimed at identifying novel chemical scaffolds with improved potency and selectivity profiles against JAK2.

Biological Activity and Selectivity

This compound demonstrates potent inhibitory activity against the JAK2 enzyme and cellular models driven by JAK2 mutations. The inhibitor exhibits significant selectivity for JAK2 over other members of the JAK family, a crucial attribute for minimizing off-target effects and improving the therapeutic window.

| Target | IC50 (nM) |

| JAK2 | 3 |

| SET-2 (JAK2 V617F) | 11.7 |

| Ba/F3 (JAK2 V617F) | 41 |

| JAK1 | >42 |

| JAK3 | >42 |

| FLT3 | >42 |

| Table 1: In vitro inhibitory activity and selectivity of this compound. |

Cellular Effects

In cellular assays, this compound effectively inhibits the phosphorylation of JAK2 and its downstream substrate STAT5 in a dose-dependent manner. Furthermore, treatment with this compound leads to cell cycle arrest in the G0/G1 phase and induces apoptosis in cancer cell lines harboring the JAK2 V617F mutation.

| Cell Line | Effect | Concentration Range |

| SET-2, Ba/F3-JAK2V617F | Inhibition of JAK2 and STAT5 phosphorylation | 0-1000 nM |

| SET-2 | Cell cycle arrest (G0/G1 phase) | 10-160 nM |

| SET-2 | Induction of apoptosis | 0.05-1.6 µM |

| Table 2: Cellular effects of this compound. |

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical models. In a SET-2 xenograft model, oral administration of this compound resulted in significant tumor growth inhibition. Moreover, in a Ba/F3-JAK2V617F allograft model, the compound effectively ameliorated disease symptoms, including a reduction in spleen weight, outperforming the established JAK inhibitor Ruxolitinib.

| Model | Dosage | Administration | Effect |

| SET-2 xenograft | 15-60 mg/kg | p.o. daily for 16 days | 82.3% tumor growth inhibition |

| Ba/F3-JAK2V617F allograft | 30-60 mg/kg | p.o. q.d. for 16 days | 77.1% normalization of spleen weight |

| Table 3: In vivo anti-tumor efficacy of this compound. |

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. The following is a generalized workflow representing a potential synthetic route based on common strategies for synthesizing pyrazolopyrimidine-based kinase inhibitors. The specific reagents and conditions would be detailed in the primary publication.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. The following outlines the general methodologies that would be employed to evaluate a novel kinase inhibitor like this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against JAK family kinases.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This involves incubating the recombinant kinase, a substrate peptide, ATP, and varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured by detecting the FRET signal, from which the IC50 value can be calculated.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology: Cell lines (e.g., SET-2, Ba/F3-JAK2V617F) are seeded in 96-well plates and treated with a range of concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Western Blotting

Objective: To determine the effect of this compound on the phosphorylation of JAK2 and downstream signaling proteins.

Methodology: Cells are treated with this compound for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of JAK2 and STAT5.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology: Cells are treated with the inhibitor, harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death.

Methodology: Apoptosis can be measured by flow cytometry using an Annexin V/Propidium Iodide staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains necrotic cells.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the canonical JAK/STAT signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

Conclusion

This compound is a promising novel inhibitor of JAK2 with potent and selective activity. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its demonstrated in vivo efficacy, highlights its potential as a therapeutic agent for the treatment of myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic utility.

References

- 1. Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Jak2-IN-7 in the JAK-STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of action of Jak2-IN-7, a potent and selective inhibitor of Janus kinase 2 (JAK2), within the context of the JAK-STAT signaling pathway. This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and a comparative analysis of its potency.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, hormones, and growth factors. This pathway plays a pivotal role in regulating fundamental cellular processes including proliferation, differentiation, survival, and immune responses. The JAK family of non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT pathway, particularly through gain-of-function mutations in JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). The most prevalent of these mutations is the JAK2 V617F substitution, which leads to constitutive activation of the kinase and uncontrolled cell growth.

This compound: A Selective JAK2 Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding site within the kinase domain (JH1) of the JAK2 protein. By competing with ATP, this compound effectively blocks the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream targets, most notably the STAT proteins. This inhibition of JAK2 activity leads to the suppression of the entire signaling cascade, thereby impeding the proliferation and survival of cells that are dependent on this pathway.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other notable JAK2 inhibitors.

| Target | IC50 (nM) | Reference |

| JAK2 | 3 | [1] |

Table 1: Biochemical potency of this compound against its primary target.

| Cell Line | Description | IC50 (nM) | Reference |

| SET-2 | Human megakaryoblastic leukemia, JAK2 V617F | 11.7 | [1] |

| Ba/F3-JAK2V617F | Murine pro-B cells expressing human JAK2 V617F | 41 | [1] |

Table 2: Cellular potency of this compound in cell lines harboring the JAK2 V617F mutation.

| Kinase | This compound Selectivity (Fold vs JAK2) | Reference |

| JAK1 | >14 | [1] |

| JAK3 | >14 | [1] |

| FLT3 | >14 | [1] |

Table 3: Kinase selectivity profile of this compound.

Mechanism of Action of this compound in the JAK-STAT Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the apposition of receptor-associated JAKs. This proximity facilitates the trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA sequences to regulate gene transcription.

This compound, as an ATP-competitive inhibitor, directly interferes with the catalytic activity of JAK2. This prevents the initial autophosphorylation of JAK2 and all subsequent downstream phosphorylation events. The inhibition of STAT phosphorylation is a key indicator of the cellular activity of this compound.

Figure 1. The JAK-STAT signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro JAK2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant JAK2.

Materials:

-

Recombinant human JAK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

JAK2-specific substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

-

This compound (dissolved in DMSO)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well or 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the JAK2 enzyme to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be at or near the Km for JAK2 to ensure accurate IC50 determination.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of product formed using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

-

Plot the percentage of JAK2 activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Jak2-IN-7: A Comprehensive Technical Guide to Target Protein Binding Affinity and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and cellular activity of Jak2-IN-7, a selective inhibitor of Janus kinase 2 (JAK2). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to JAK2 and the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] These kinases play a pivotal role in hematopoiesis, immune regulation, and cellular proliferation. The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[2]

Dysregulation of the JAK-STAT pathway, particularly through gain-of-function mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4] This has established JAK2 as a key therapeutic target for these and other related disorders.

Quantitative Binding Affinity and Selectivity of this compound

This compound demonstrates potent and selective inhibition of the JAK2 kinase. The following tables summarize the available quantitative data for its binding affinity and cellular activity.

Table 1: Biochemical Binding Affinity of this compound

| Target Kinase | IC50 (nM) | Assay Conditions | Source |

| JAK2 | 3 | Not specified | --INVALID-LINK--[5] |

| JAK2 | 42 | 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% bovine... | --INVALID-LINK--[6] |

| JAK2 | 1200 | Recombinant human JAK2, FITC-KGGEEEEYFELVKK substrate, 1 mM ATP, mobility shift assay | --INVALID-LINK--[6] |

| JAK1 | >42 (implied >14-fold selectivity) | Not specified | --INVALID-LINK--[5] |

| JAK3 | >42 (implied >14-fold selectivity) | Not specified | --INVALID-LINK--[5] |

| TYK2 | 200000 | Recombinant human TYK2, 5'FAM-KKSRGDYMTMQID substrate, 1 mM ATP, mobility shift assay | --INVALID-LINK--[6] |

| FLT3 | >42 (implied >14-fold selectivity) | Not specified | --INVALID-LINK--[5] |

Table 2: Cellular Activity of this compound

| Cell Line | Target Pathway | IC50 (nM) | Assay Description | Source |

| SET-2 | JAK2/STAT5 | 11.7 | Inhibition of cell proliferation | --INVALID-LINK--[5] |

| Ba/F3-JAK2V617F | JAK2/STAT5 | 41 | Inhibition of cell proliferation | --INVALID-LINK--[5] |

| CD34+ human whole blood | EPO-induced STAT5 phosphorylation | 7540 | Reduction in EPO-induced STAT5 phosphorylation after 45 min preincubation. | --INVALID-LINK--[6] |

| Human whole blood | IFNα-induced STAT3 phosphorylation | 259 | Reduction in IFNα-induced STAT3 phosphorylation after 45 min preincubation. | --INVALID-LINK--[6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize JAK2 inhibitors like this compound.

In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of an inhibitor against a specific kinase enzyme.

Materials:

-

Purified recombinant JAK2 enzyme

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP solution

-

Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide or a specific peptide with a tyrosine phosphorylation site)

-

Test inhibitor (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or equivalent)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the diluted this compound or DMSO (for control wells), and the purified JAK2 enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay

This protocol outlines a method to assess the ability of an inhibitor to block cytokine-induced STAT5 phosphorylation in a cellular context using flow cytometry.

Objective: To measure the functional consequence of JAK2 inhibition on its downstream signaling in intact cells.

Materials:

-

JAK2-dependent cell line (e.g., SET-2 or Ba/F3-JAK2V617F)

-

Cell culture medium

-

Cytokine for stimulation (e.g., Erythropoietin (EPO) or IL-3)

-

Test inhibitor (this compound) dissolved in DMSO

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol)

-

Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture the cells to the appropriate density. Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

-

Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a cytokine (e.g., EPO) for a short period (e.g., 15 minutes) to induce STAT5 phosphorylation.

-

Fixation and Permeabilization: Fix the cells with fixation buffer to preserve the phosphorylation state, followed by permeabilization with permeabilization buffer to allow antibody entry.

-

Antibody Staining: Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and measure the median fluorescence intensity (MFI) of the pSTAT5 signal.

-

Data Analysis: Normalize the MFI of the treated samples to the stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of JAK2 with significant activity in cellular models driven by constitutive JAK2 signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development. Further characterization of this compound, including a broad kinase selectivity panel and in vivo efficacy studies, will be crucial in fully elucidating its therapeutic potential.

References

- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Jak2-IN-7: A Selective and Potent JAK2 Inhibitor

An In-Depth Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the in vitro characterization of Jak2-IN-7, a novel small-molecule inhibitor targeting the Janus kinase 2 (JAK2) enzyme. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for mediating signaling from cytokine and growth factor receptors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for processes like hematopoiesis and immune response.[3][4]

Deregulated JAK2 activity, particularly due to the acquired V617F mutation, is a primary driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[5][6][7] This makes selective inhibition of JAK2 a key therapeutic strategy.[8] this compound has been developed to potently and selectively inhibit JAK2, offering a potential therapeutic agent for patients with MPN and other JAK2-dependent diseases.

This guide details the biochemical and cellular assays performed to establish the potency, selectivity, and mechanism of action of this compound.

The JAK2-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors.[3][9] This binding event induces receptor dimerization, bringing the associated JAK2 proteins into close proximity, leading to their activation through trans-phosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][10] STATs are subsequently phosphorylated by JAK2, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[4] this compound exerts its effect by directly inhibiting the catalytic activity of JAK2.

Caption: The JAK2-STAT signaling pathway and the point of inhibition by this compound.

Biochemical Characterization: Kinase Inhibition Profile

To determine the potency and selectivity of this compound, its inhibitory activity was assessed against the enzymatic activity of purified JAK family kinases.

Data Presentation: JAK Family Kinase Inhibition

The half-maximal inhibitory concentration (IC50) values were determined for this compound against JAK1, JAK2 (wild-type and V617F mutant), JAK3, and TYK2. The results demonstrate that this compound is a highly potent inhibitor of both wild-type and V617F mutant JAK2, with significant selectivity over other JAK family members.

| Kinase Target | This compound IC50 (nM) |

| JAK1 | 385 |

| JAK2 (Wild-Type) | 3.1 |

| JAK2 (V617F Mutant) | 2.5 |

| JAK3 | 450 |

| TYK2 | 22 |

Experimental Protocol: In Vitro Kinase Assay (TR-FRET)

The inhibitory activity of this compound was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents:

-

Purified, recombinant human JAK1, JAK2 (WT and V617F), JAK3, and TYK2 enzymes.

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

-

ATP (adenosine triphosphate).

-

TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

-

Procedure:

-

This compound was serially diluted in DMSO and then further diluted in assay buffer to create a 10-point dose-response curve.

-

The kinase reaction was initiated by adding the JAK enzyme to wells of a 384-well plate containing the peptide substrate and the indicated concentration of this compound.

-

The reaction was started by the addition of ATP at a concentration equivalent to the Km for each respective enzyme.

-

The reaction plate was incubated for 60 minutes at room temperature.

-

The reaction was terminated by the addition of an EDTA-containing stop buffer.

-

TR-FRET detection reagents were added, and the plate was incubated for an additional 60 minutes to allow for antibody-peptide binding.

-

The TR-FRET signal was read on a compatible plate reader.

-

-

Data Analysis:

-

The raw fluorescence data was converted to a TR-FRET ratio.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

-

Cellular Characterization: Pathway and Functional Inhibition

To validate the biochemical findings in a more physiologically relevant context, the activity of this compound was assessed in cell-based assays for its ability to inhibit JAK2-STAT signaling and cell proliferation.

Data Presentation: Cellular Activity

This compound potently inhibits STAT5 phosphorylation in the human erythroleukemia cell line (HEL 92.1.7), which harbors the homozygous JAK2 V617F mutation. Furthermore, it demonstrates selective anti-proliferative activity against a JAK2-dependent cell line (UKE-1) compared to a JAK2-independent cell line (A549).

| Assay Type | Cell Line | This compound IC50 / GI50 (nM) |

| pSTAT5 Inhibition | HEL 92.1.7 (JAK2 V617F) | 185 |

| Cell Proliferation | UKE-1 (JAK2 V617F) | 210 |

| Cell Proliferation | A549 (JAK2 Independent) | > 5,000 |

Experimental Protocol: Cellular pSTAT5 Inhibition Assay

This protocol details the workflow for measuring the inhibition of constitutive STAT5 phosphorylation in a JAK2 V617F-mutant cell line.

Caption: Workflow for the cellular phospho-STAT5 (pSTAT5) inhibition assay.

-

Cell Culture: HEL 92.1.7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates. Prior to treatment, cells are serum-starved for 4 hours to reduce basal signaling.

-

Compound Treatment: Cells are treated with a 10-point serial dilution of this compound or DMSO vehicle control for 2 hours.

-

Cell Lysis: After incubation, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Detection: The level of phosphorylated STAT5 (pSTAT5) in the cell lysate is quantified using a sandwich ELISA kit. Total STAT5 levels are measured in parallel for normalization.

-

Data Analysis: The pSTAT5 signal is normalized to the total STAT5 signal. The resulting data is plotted against the inhibitor concentration, and the IC50 value is determined using a four-parameter logistic fit.

Experimental Protocol: Anti-Proliferative Assay

-

Cell Culture: UKE-1 (JAK2-dependent) and A549 (JAK2-independent) cells are maintained in their respective recommended growth media.

-

Assay Preparation: Cells are seeded at an appropriate density into 96-well, clear-bottom white plates and allowed to adhere overnight.

-

Compound Treatment: A 10-point serial dilution of this compound is added to the wells.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Cell viability is assessed by adding a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured on a plate reader. The growth inhibition (GI50) value is calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Conclusion

The in vitro data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the JAK2 kinase. It effectively suppresses the catalytic activity of both wild-type and the clinically relevant V617F mutant form of JAK2 in biochemical assays.[8][11][12] This potent enzymatic inhibition translates into on-target pathway modulation in a cellular context, as evidenced by the robust inhibition of STAT5 phosphorylation in a JAK2 V617F-driven cell line.

Furthermore, this compound exhibits selective anti-proliferative effects against cancer cells whose growth is dependent on JAK2 signaling, while sparing cells that are independent of this pathway. This selectivity is a critical attribute for minimizing potential off-target effects.[13]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 5. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. A sensitive high-throughput method to detect activating mutations of Jak2 in peripheral-blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 10. biocomputix.com [biocomputix.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of Fedratinib for JAK2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of fedratinib, a potent and selective inhibitor of Janus kinase 2 (JAK2). Fedratinib has been approved for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK2 signaling.[1] Understanding the molecular basis of its selectivity is crucial for optimizing its therapeutic use and for the development of next-generation JAK2 inhibitors.

Introduction to JAK2 and the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine and growth factor signaling. These kinases are integral components of the JAK-STAT signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis.[2]

Upon ligand binding, cytokine receptors dimerize, bringing the associated JAKs into close proximity. This facilitates their trans-autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[2][3]

Dysregulation of the JAK-STAT pathway, particularly through activating mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms.[2] This constitutive activation of JAK2 leads to uncontrolled cell growth and is a key therapeutic target.

Fedratinib: A Selective JAK2 Inhibitor

Fedratinib (formerly SAR302503, TG101348) is an orally bioavailable, ATP-competitive inhibitor of JAK2.[2][4] It was specifically designed for high selectivity towards JAK2 over other members of the JAK family, a characteristic that is hypothesized to reduce off-target effects and associated toxicities, such as immunosuppression.[5][6]

Mechanism of Action and Binding Mode

Fedratinib exerts its inhibitory effect by binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2][7] X-ray crystallography studies have revealed that fedratinib binds exclusively to the ATP pocket of the JAK2 kinase domain.[5] Its diaminopyrimidine core mimics the binding of adenine, forming crucial hydrogen bonds with the hinge region of the kinase.[5] While some studies suggest a potential interaction with the substrate-binding site in the full-length enzyme, the primary mechanism of inhibition is through competitive blockade of the ATP-binding site.[5][8]

Quantitative Analysis of Fedratinib's Selectivity

The selectivity of fedratinib has been extensively characterized through biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity against various kinases.

Biochemical Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below demonstrates fedratinib's high potency against JAK2 and its selectivity over other kinases in enzymatic assays.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference |

| JAK2 | 3 | 1 | [4][5][6][9][10] |

| JAK1 | ~105 | ~35 | [4][6][9] |

| TYK2 | ~405 | ~135 | [4][6][9] |

| JAK3 | >1000 | >334 | [4][6][9] |

| FLT3 | 15 | 5 | [4][5][6][9][10] |

| RET | 48 | 16 | |

| BRD4 | ~164 | ~55 | [4][5] |

Table 1: Biochemical IC50 values of fedratinib against a panel of kinases. The data highlights the potent and selective inhibition of JAK2.

Cellular Activity Profile

Cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy by considering factors such as cell permeability and off-target effects within a cellular context.

| Cell Line | Assay | IC50 (nM) | Reference |

| UKE-1 (JAK2 V617F) | Proliferation | 150 - 660 | [5] |

| SET2 (JAK2 V617F) | pSTAT5 Inhibition | 672 | |

| cHL and MLBCL lines | Proliferation | Varies (μM range) | [2] |

Table 2: Cellular IC50 values of fedratinib in various cancer cell lines. These values reflect the compound's ability to inhibit JAK2 signaling and cell growth in a cellular environment.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor selectivity. The following sections provide protocols for key experiments used to characterize fedratinib.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of fedratinib on the enzymatic activity of purified JAK2 kinase.

Objective: To determine the IC50 value of fedratinib against JAK2.

Materials:

-

Purified recombinant JAK2 kinase domain

-

Kinase substrate (e.g., a synthetic peptide derived from STAT5)

-

ATP (Adenosine triphosphate)

-

Fedratinib (or other test compounds)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of fedratinib in DMSO and then dilute further in kinase assay buffer.

-

In a multi-well plate, add the kinase assay buffer, the kinase substrate, and ATP. A typical ATP concentration is at or near the Km for the enzyme.

-

Add the diluted fedratinib or vehicle control (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding the purified JAK2 enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

-

The luminescent signal is proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the fedratinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-STAT Assay (Western Blotting)

This assay assesses the ability of fedratinib to inhibit the phosphorylation of downstream STAT proteins in a cellular context.

Objective: To measure the inhibition of JAK2-mediated STAT3 and STAT5 phosphorylation by fedratinib in a relevant cell line.

Materials:

-

UKE-1 or other JAK2-dependent cell line (e.g., SET2)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Fedratinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed UKE-1 cells in a multi-well plate and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with increasing concentrations of fedratinib or vehicle control for a specified duration (e.g., 2-24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Proliferation Assay

This assay determines the effect of fedratinib on the growth of JAK2-dependent cancer cells.

Objective: To determine the EC50 value of fedratinib for inhibiting the proliferation of UKE-1 cells.

Materials:

-

UKE-1 cell line[8]

-

Cell culture medium

-

Fedratinib

-

Cell viability reagent (e.g., CellTiter-Blue® or MTT)

-

96-well plates

Procedure:

-

Seed UKE-1 cells at a low density in a 96-well plate.

-

Add serial dilutions of fedratinib or vehicle control to the wells.

-

Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the fedratinib concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Selectivity and Mechanism of Fedratinib

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate the key concepts discussed in this guide.

Conclusion

Fedratinib is a potent and highly selective inhibitor of JAK2, demonstrating significantly greater activity against JAK2 compared to other JAK family members and a broader panel of kinases. This selectivity is attributed to its specific binding mode within the ATP-binding pocket of the JAK2 kinase domain. The quantitative data from both biochemical and cellular assays consistently support its profile as a JAK2-selective inhibitor. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of JAK2 inhibitors, which is essential for the advancement of targeted therapies for myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling. The continued development of highly selective inhibitors like fedratinib holds promise for improving therapeutic outcomes while minimizing off-target toxicities.

References

- 1. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cellosaurus cell line UKE-1 (CVCL_0104) [cellosaurus.org]

- 8. oaepublish.com [oaepublish.com]

- 9. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Anwendungshinweise und Protokolle für Jak2-IN-7 in der In-vivo-Tierforschung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Jak2-IN-7 ist ein potenter und selektiver Inhibitor der Januskinase 2 (JAK2), der vielversprechende Ergebnisse bei der Behandlung von myeloproliferativen Neoplasien (MPN) in präklinischen Studien gezeigt hat. Diese Erkrankungen sind häufig mit einer dysregulierten JAK2-Signalübertragung verbunden, oft aufgrund der JAK2-V617F-Mutation. Dieses Dokument enthält detaillierte Anwendungshinweise und Protokolle für die Verwendung von this compound in In-vivo-Tierstudien, basierend auf verfügbaren Forschungsdaten.

Quantitative Datenzusammenfassung

Die Wirksamkeit von this compound wurde in zwei verschiedenen Mausmodellen für myeloproliferative Neoplasien untersucht. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.

Tabelle 1: Wirksamkeit von this compound im SET-2-Xenograft-Mausmodell

| Dosierung (oral) | Behandlungsdauer | Ergebnis |

| 15 - 60 mg/kg/Tag | 16 Tage | 82,3 % Hemmung des Tumorwachstums[1][2][3] |

Tabelle 2: Wirksamkeit von this compound im Ba/F3-JAK2V617F-Allograft-Mausmodell

| Dosierung (oral) | Behandlungsdauer | Ergebnis |

| 30 - 60 mg/kg/Tag | 16 Tage | 77,1 % Normalisierung des Milzgewichts[1][2][3] |

Tabelle 3: In-vitro-Aktivität von this compound

| Ziel | IC50-Wert |

| JAK2 | 3 nM[1][2][3] |

| SET-2-Zellen | 11,7 nM[1][2][3] |

| Ba/F3-JAK2V617F-Zellen | 41 nM[1][2][3] |

Signalweg und experimenteller Arbeitsablauf

Die folgenden Diagramme veranschaulichen den JAK2-Signalweg und einen typischen experimentellen Arbeitsablauf für die Evaluierung von this compound in vivo.

Abbildung 1: Vereinfachter JAK2-STAT5-Signalweg und der Angriffspunkt von this compound.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für In-vivo-Studien mit this compound.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle basieren auf den Methoden, die in der zitierten Literatur für die Untersuchung von this compound beschrieben wurden.[1][2][3]

Protokoll 1: In-vivo-Wirksamkeitsstudie im SET-2-Xenograft-Modell

1. Tiermodell:

-

Tierstamm: Immundefiziente Mäuse (z. B. NOD/SCID), weiblich, 6-8 Wochen alt.

-

Zelllinie: SET-2 (humane Megakaryoblasten-Leukämie-Zelllinie mit JAK2-V617F-Mutation).

2. Zellkultur und Implantation:

-

Kultivieren Sie SET-2-Zellen unter Standardbedingungen (z. B. RPMI-1640 mit 10 % fötalem Kälberserum).

-

Ernten Sie die Zellen in der logarithmischen Wachstumsphase und resuspendieren Sie sie in einer geeigneten Pufferlösung (z. B. PBS/Matrigel-Mischung 1:1).

-

Injizieren Sie 5 x 10^6 SET-2-Zellen subkutan in die rechte Flanke jeder Maus.

3. Behandlungsplan:

-

Überwachen Sie das Tumorwachstum durch Messung mit einem Messschieber. Beginnen Sie mit der Behandlung, wenn die Tumore ein Volumen von etwa 100-150 mm³ erreichen.

-

Randomisieren Sie die Tiere in Behandlungsgruppen (z. B. Vehikelkontrolle, this compound 15 mg/kg, 30 mg/kg, 60 mg/kg).

-

Formulierung von this compound: Bereiten Sie eine Suspension in einem geeigneten Vehikel vor (z. B. 0,5 % Carboxymethylcellulose in Wasser). Die genaue Formulierung sollte für eine optimale Löslichkeit und Bioverfügbarkeit validiert werden.

-

Verabreichen Sie this compound oder das Vehikel einmal täglich oral (per Sonde) für 16 aufeinanderfolgende Tage.

4. Endpunkte und Analyse:

-

Messen Sie das Tumorvolumen alle 2-3 Tage. Das Tumorvolumen kann mit der Formel (Länge x Breite²) / 2 berechnet werden.

-

Zeichnen Sie das Körpergewicht der Tiere auf, um die Toxizität zu überwachen.

-

Am Ende der Studie (Tag 16) die Mäuse euthanasieren, die Tumore entnehmen und wiegen.

-

Berechnen Sie die prozentuale Tumorwachstumshemmung (TGI) für jede Behandlungsgruppe im Vergleich zur Vehikelkontrollgruppe.

Protokoll 2: In-vivo-Wirksamkeitsstudie im Ba/F3-JAK2V617F-Allograft-Modell

1. Tiermodell:

-

Tierstamm: Syngene Mäuse (z. B. BALB/c), 6-8 Wochen alt.

-

Zelllinie: Ba/F3 (murine Pro-B-Zelllinie), die stabil das humane JAK2-V617F-Gen exprimiert.

2. Zellimplantation:

-

Kultivieren Sie die Ba/F3-JAK2V617F-Zellen.

-

Injizieren Sie 1 x 10^6 Zellen intravenös (z. B. über die Schwanzvene) in jede Maus. Dieses Vorgehen führt zur Infiltration von Milz und Knochenmark und ahmt die Symptome von MPN wie Splenomegalie nach.

3. Behandlungsplan:

-

Beginnen Sie mit der Behandlung einige Tage nach der Zellinjektion (z. B. an Tag 3), um die Etablierung der Krankheit zu ermöglichen.

-

Randomisieren Sie die Tiere in Behandlungsgruppen (z. B. Vehikelkontrolle, this compound 30 mg/kg, 60 mg/kg, Ruxolitinib als Positivkontrolle).

-

Formulierung von this compound: Wie in Protokoll 1 beschrieben.

-

Verabreichen Sie die Behandlungen einmal täglich oral für 16 Tage.

4. Endpunkte und Analyse:

-

Überwachen Sie den allgemeinen Gesundheitszustand und das Körpergewicht der Tiere.

-

Am Ende der Studie (Tag 16) die Mäuse euthanasieren.

-

Entnehmen und wiegen Sie die Milz.

-

Berechnen Sie die prozentuale Normalisierung des Milzgewichts im Vergleich zu gesunden, unbehandelten Kontrolltieren und der Vehikel-behandelten Krankheitsgruppe.

-

Optional können Blutproben für hämatologische Analysen (z. B. Leukozytenzahl) und Gewebeproben (Milz, Knochenmark) für histopathologische Untersuchungen oder Western-Blot-Analysen (z. B. pSTAT5-Spiegel) entnommen werden.

Sicherheitshinweise: Bei der Arbeit mit chemischen Substanzen und bei der Durchführung von Tierversuchen sind die institutionellen und nationalen Richtlinien für Laborsicherheit und Tierschutz strikt zu befolgen. Tragen Sie angemessene persönliche Schutzausrüstung. Alle Tierversuche müssen von der zuständigen Ethikkommission genehmigt werden.

References

Application Notes and Protocols for Cell-Based Assays Using Jak2-IN-7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Jak2-IN-7, a selective JAK2 inhibitor, in various cell-based assays. The information is intended to guide researchers in assessing the cellular effects of this compound, including its impact on cell viability, apoptosis, cell cycle progression, and target engagement.

Introduction to this compound

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by various cytokines and growth factors.[1] Dysregulation of the JAK2/STAT signaling pathway is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[2][3][4] this compound exerts its effects by blocking the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules like STAT5.[1][5] This inhibition leads to the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells harboring activating JAK2 mutations, such as JAK2-V617F.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| JAK2 Kinase | Biochemical Assay | 3 | [1] |

| SET-2 (JAK2 V617F) | Cell Viability | 11.7 | [1] |

| Ba/F3 (JAK2 V617F) | Cell Viability | 41 | [1] |

Table 2: Cellular Effects of this compound on SET-2 Cells

| Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect |

| Apoptosis (Annexin V) | 0.05 - 1.6 | 2 | Dose-dependent increase in apoptotic cells[1] |

| Cell Cycle Analysis | 0.01 - 0.16 | 24 | G0/G1 phase arrest[1] |

| STAT5 Phosphorylation | 0 - 1.0 | 2 | Dose-dependent inhibition[1] |

Signaling Pathway

The JAK2/STAT5 signaling pathway is a critical mediator of cellular proliferation and survival. The binding of cytokines or growth factors to their receptors leads to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates itself and the receptor, creating docking sites for STAT5 proteins. STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell growth and survival. This compound inhibits this pathway at the level of JAK2 phosphorylation.

Experimental Protocols

Cell Viability Assay

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines.

Experimental Workflow

Materials:

-

SET-2 or Ba/F3-V617F cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SET-2 or Ba/F3-V617F cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by this compound using flow cytometry.

Experimental Workflow

Materials:

-

SET-2 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed SET-2 cells in 6-well plates at a density of 2 x 10^5 cells/well.

-

Incubation: Incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6 µM) for 24 to 48 hours.[1]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in response to this compound treatment.

Experimental Workflow

Materials:

-

Ba/F3-V617F cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

6-well plates

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed Ba/F3-V617F cells in 6-well plates.

-

Incubation: Incubate for 24 hours.

-

Compound Treatment: Treat cells with this compound at various concentrations (e.g., 10, 20, 40, 80, 160 nM) for 24 hours.[1]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for STAT5 Phosphorylation

This protocol describes the detection of phosphorylated STAT5 (p-STAT5) to assess the inhibition of JAK2 signaling by this compound.

Experimental Workflow

Materials:

-

SET-2 or Ba/F3-V617F cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Treat cells with this compound at desired concentrations for 2 hours.

-

Cell Lysis: Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-STAT5.

References

- 1. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK2 V617F stimulates proliferation of erythropoietin- dependent erythroid progenitors and delays their differentiation by activating Stat1 and other non-erythroid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

JAK2-IN-7: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and experimental use of JAK2-IN-7, a selective inhibitor of Janus Kinase 2 (JAK2). The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies.

Product Information

This compound is a potent and selective inhibitor of JAK2 kinase.[1][2] It has demonstrated significant activity in preclinical models of hematological malignancies and other diseases driven by aberrant JAK2 signaling.

Table 1: Biological Activity of this compound

| Target | IC₅₀ (nM) | Cell Line |

| JAK2 | 3 | - |

| SET-2 | 11.7 | Human megakaryoblastic leukemia |

| Ba/F3V617F | 41 | Murine pro-B cells expressing JAK2V617F |

Data compiled from multiple sources.[1][2][3]

This compound exhibits over 14-fold selectivity for JAK2 compared to other JAK family members like JAK1 and JAK3, as well as FLT3.[1][2][3]

Solubility and Storage

Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility.

Table 2: Solubility of this compound

| Solvent | Maximum Solubility | Notes |

| DMSO | 250 mg/mL (543.96 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][3] |

Storage Conditions

-

Powder: Store at -20°C for up to 3 years.[3]

-

Stock Solution (in DMSO):

Important: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes.[1][4]

Experimental Protocols

In Vitro Studies

Protocol 3.1.1: Preparation of this compound Stock Solution (10 mM in DMSO)

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure: a. Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation. b. Based on the molecular weight of this compound (459.5 g/mol ), calculate the required amount of powder and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.595 mg of this compound in 1 mL of DMSO. c. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. d. Vortex the solution thoroughly to dissolve the compound. e. If complete dissolution is not achieved, sonicate the solution in a water bath for 10-30 minutes, or until the solution is clear.[3][5] f. Aliquot the 10 mM stock solution into sterile, single-use tubes and store at -80°C.

Protocol 3.1.2: Preparation of Working Solutions for Cell-Based Assays

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., RPMI-1640)[6]

-

Sterile tubes for dilution

-

-

Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to perform these dilutions in a stepwise manner to prevent precipitation of the compound.[4] c. Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cellular toxicity.[4] d. A vehicle control containing the same final concentration of DMSO should be included in all experiments.[4]

Example Dilution Series: To prepare a 100 µL working solution of 100 nM this compound from a 10 mM stock:

-

Prepare an intermediate dilution by adding 1 µL of 10 mM stock to 999 µL of culture medium to get a 10 µM solution.

-

Add 1 µL of the 10 µM intermediate solution to 99 µL of culture medium in the well of a microplate to achieve a final concentration of 100 nM.

Experimental Concentrations:

-

Inhibition of JAK2 and STAT5 phosphorylation: Effective concentrations range from 0-1000 nM for a 2-hour treatment.[1][3]

-

Induction of G0/G1 cell cycle arrest: Typically observed at concentrations of 10-160 nM with a 24-hour incubation.[1][3]

-

Induction of apoptosis: Achieved with concentrations between 0.05-1.6 µM following a 2-hour treatment.[1][3]

In Vivo Studies

Protocol 3.2.1: Preparation of this compound for Oral Gavage

This protocol provides a method for preparing a formulation suitable for oral administration in animal models.

-

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

-

Sterile tubes

-

-

Procedure (for a 1 mL final volume): a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly. d. Add 50 µL of Tween-80 to the mixture and mix until uniform. e. Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix well before administration.[1]

Dosing Recommendations:

-

Tumor growth inhibition in xenograft models: Doses of 15-60 mg/kg administered daily via oral gavage have shown significant efficacy.[1]

-

Amelioration of disease symptoms in allograft models: Doses of 30-60 mg/kg administered daily via oral gavage have been effective.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK2 signaling pathway targeted by this compound and a general workflow for its experimental application.

Caption: JAK2 signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for in vitro and in vivo experiments using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Critical Role of Jak2 in the Maintenance and Function of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fredhutch.org [fredhutch.org]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. emulatebio.com [emulatebio.com]

- 6. CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Jak2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway, particularly through mutations in Jak2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs). Jak2-IN-7 is a potent and selective inhibitor of Jak2, which has emerged as a valuable tool for investigating the therapeutic potential of targeting the Jak2 signaling cascade. Inhibition of the constitutively active Jak2-V617F mutant kinase with small molecule inhibitors has been shown to suppress cell growth and induce apoptosis in malignant cells. This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: Jak2 Inhibition and Apoptosis

The Jak2 protein is a non-receptor tyrosine kinase that mediates signaling from various cytokine and growth factor receptors. Upon ligand binding, these receptors dimerize, bringing Jak2 proteins into close proximity, leading to their autophosphorylation and activation. Activated Jak2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and survival.

In cancer cells harboring the Jak2-V617F mutation, the kinase is constitutively active, leading to persistent downstream signaling that promotes uncontrolled cell growth and inhibits apoptosis. This anti-apoptotic effect is partly mediated by the upregulation of anti-apoptotic proteins like Bcl-xL.

This compound and other Jak2 inhibitors function by competing with ATP for the binding site in the kinase domain of Jak2, thereby preventing its phosphorylation and activation. Inhibition of Jak2 activity leads to the downregulation of its downstream signaling pathways. This results in decreased expression of anti-apoptotic proteins and an upregulation of pro-apoptotic proteins, such as Bim, ultimately tipping the cellular balance towards apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize representative data from studies investigating the pro-apoptotic effects of Jak2 inhibitors in human cell lines harboring the Jak2-V617F mutation. This data is illustrative of the expected outcomes when using this compound.

Table 1: Dose-Dependent Induction of Apoptosis by a Jak2 Inhibitor in HEL 92.1.7 Cells (Jak2-V617F homozygous)

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| Vehicle Control (DMSO) | 0 | 24 | 3.5 | 2.1 | 5.6 |

| Jak2 Inhibitor | 0.3 | 24 | 15.2 | 5.8 | 21.0 |

| Jak2 Inhibitor | 1.0 | 24 | 35.7 | 10.4 | 46.1 |

| Jak2 Inhibitor | 3.0 | 24 | 55.1 | 18.9 | 74.0 |

Data is representative of findings for Jak2 inhibitors in relevant cell lines.

Table 2: Time-Dependent Induction of Apoptosis by a Jak2 Inhibitor (3µM) in SET-2 Cells (Jak2-V617F heterozygous)

| Treatment Group | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| Vehicle Control (DMSO) | 24 | 4.1 | 2.5 | 6.6 |

| Jak2 Inhibitor | 24 | 42.3 | 15.6 | 57.9 |

| Vehicle Control (DMSO) | 48 | 5.2 | 3.1 | 8.3 |

| Jak2 Inhibitor | 48 | 60.8 | 22.4 | 83.2 |

Data is representative of findings for Jak2 inhibitors in relevant cell lines.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing and treating hematopoietic cell lines, such as HEL 92.1.7 and SET-2, with this compound to induce apoptosis.

Materials:

-

Human erythroleukemia cell line (e.g., HEL 92.1.7) or human megakaryoblastic leukemia cell line (e.g., SET-2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Maintain cells in the exponential growth phase.

-

Seed the cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.3 µM, 1 µM, 3 µM).

-

Treat the cells with the prepared concentrations of this compound. Include a vehicle control group treated with an equivalent volume of DMSO.

-

Incubate the cells for the desired time points (e.g., 24, 48 hours).

Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)

This protocol details the staining procedure for detecting apoptotic cells using Annexin V-FITC and PI, followed by analysis on a flow cytometer.

Materials:

-

Treated and control cells from Protocol 1

-

Phosphate-buffered saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Harvest the cells from each well by gentle pipetting and transfer to individual flow cytometry tubes. For adherent cells, use a gentle cell scraper or trypsinization.

-

Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant and wash the cell pellets with 1 mL of cold PBS.

-

Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellets in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

For analysis, use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

-

Gate the cell populations to distinguish between:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Visualizations

Caption: Jak2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Apoptosis Analysis.

Caption: Principle of Apoptosis Detection by Flow Cytometry.

References

- 1. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Jak2-IN-7 instability in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the selective JAK2 inhibitor, Jak2-IN-7, in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: this compound Instability in Solution

Researchers may encounter issues such as precipitation, loss of activity, or inconsistent results during experiments with this compound. These problems can often be attributed to the compound's instability in certain solution conditions. This guide provides a systematic approach to troubleshooting these issues.

Common Problems and Solutions

| Problem | Potential Cause | Recommended Action |

| Precipitation of this compound in aqueous buffer or cell culture media. | Low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Perform serial dilutions in your aqueous buffer or media immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5%). |

| pH-dependent solubility. | Evaluate the pH of your final solution. The solubility of compounds with amine groups can be pH-sensitive. Adjust the pH of the buffer if possible, ensuring it remains within the optimal range for your experiment. | |

| Temperature effects. | Avoid freeze-thaw cycles of aqueous solutions. If precipitation occurs upon cooling, try preparing fresh dilutions for each experiment. | |

| Loss of this compound activity over time in prepared solutions. | Chemical degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Store stock solutions at -80°C as recommended. Protect solutions from light and minimize exposure to ambient temperature. |

| Hydrolysis of the acrylamide moiety. | In aqueous solutions, especially at non-neutral pH, the acrylamide group may be susceptible to hydrolysis. Use freshly prepared solutions and maintain a pH as close to neutral as feasible for your experiment. | |

| Oxidation of the aminopyrimidine ring. | Minimize exposure of the compound to air and potential oxidizing agents in the buffer. Consider using degassed buffers for sensitive assays. | |

| Photodegradation of the pyrazole ring. | Protect stock and working solutions from light by using amber vials or wrapping containers in foil. Avoid prolonged exposure to ambient light during experimental setup. | |